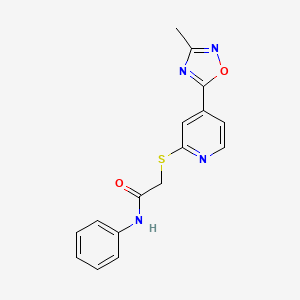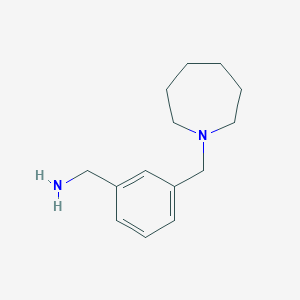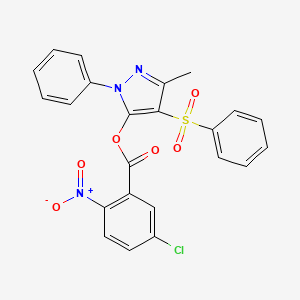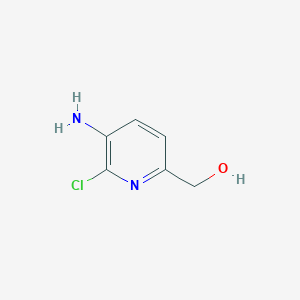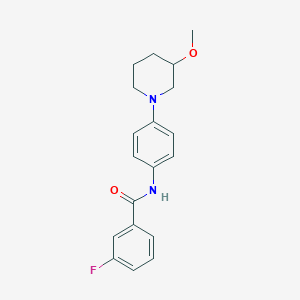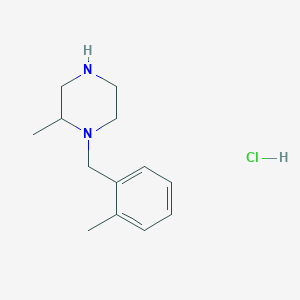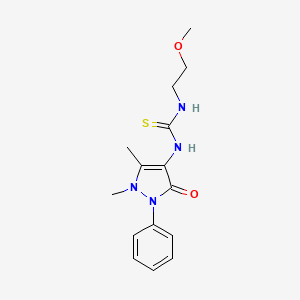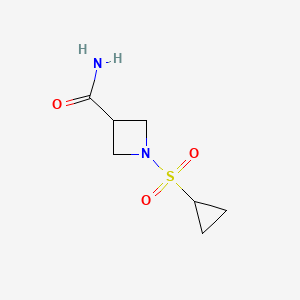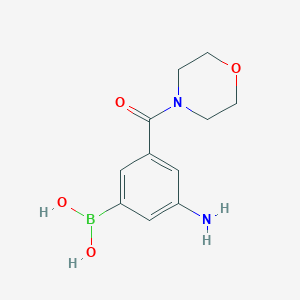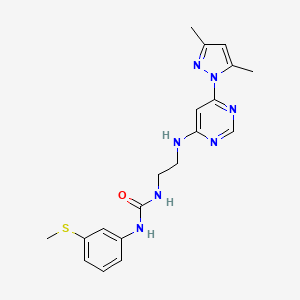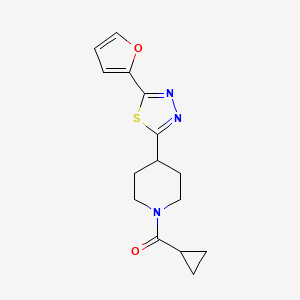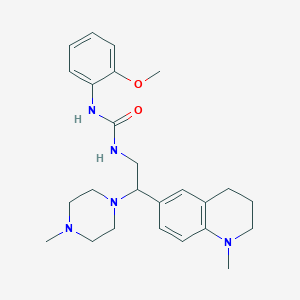
1-(2-Methoxyphenyl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxyphenyl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C25H35N5O2 and its molecular weight is 437.588. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Methoxyphenyl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Methoxyphenyl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
ABCB1 Inhibitors and Biological Properties
Research into compounds with the moiety 2-[(3-methoxyphenylethyl)phenoxy] has led to the design of new ABCB1 inhibitors. These inhibitors have shown promise in improving the efficacy of chemotherapy by overcoming drug resistance in cancer cells. Specifically, modifications involving basic nuclei such as N-4-methylpiperazine have resulted in compounds with potent inhibitory activity against ABCB1, highlighting the relevance of structural modifications in enhancing biological properties (Colabufo et al., 2008).
Enzyme Inhibition for Therapeutic Application
A study synthesized cyclic urea derivatives to explore their inhibition profiles against key enzymes such as acetylcholinesterase (AChE) and carbonic anhydrase (CA). These enzymes are significant in various physiological processes, and their inhibition can lead to therapeutic applications in diseases such as Alzheimer's and glaucoma. The findings suggest that structural elements within these compounds significantly influence their enzyme inhibition capabilities, offering insights into the design of new therapeutic agents (Sujayev et al., 2016).
Antiproliferative Screening and Cancer Treatment
A study on novel urea and bis-urea primaquine derivatives with hydroxyphenyl or halogenphenyl substituents revealed compounds with significant antiproliferative effects against cancer cell lines. This research underscores the potential of such compounds in developing new cancer treatments. Particularly, derivatives showed varying degrees of effectiveness, with some exhibiting selectivity towards breast carcinoma cells, suggesting the importance of structural features in targeting specific cancer types (Perković et al., 2016).
Synthesis and Modification for Enhanced Biological Activity
Research focused on the synthesis of tetrahydropyrimidine-5-carboxylates and their metal chelating effects demonstrates the versatility of urea derivatives in medicinal chemistry. These compounds have been evaluated for their inhibitory effects on important enzymes, highlighting the utility of structural modifications in enhancing biological activity and potential therapeutic applications (Sujayev et al., 2016).
特性
IUPAC Name |
1-(2-methoxyphenyl)-3-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N5O2/c1-28-13-15-30(16-14-28)23(20-10-11-22-19(17-20)7-6-12-29(22)2)18-26-25(31)27-21-8-4-5-9-24(21)32-3/h4-5,8-11,17,23H,6-7,12-16,18H2,1-3H3,(H2,26,27,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWSTFDUWFKRIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)NC2=CC=CC=C2OC)C3=CC4=C(C=C3)N(CCC4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(3-methoxyphenyl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2575990.png)
